molecular formula C12H19BrFNO B13758448 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide CAS No. 582-40-1

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide

Cat. No.: B13758448
CAS No.: 582-40-1
M. Wt: 292.19 g/mol
InChI Key: OXZRPXMOSXXAFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine, followed by reduction and subsequent bromination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .

Properties

CAS No.

582-40-1

Molecular Formula

C12H19BrFNO

Molecular Weight

292.19 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide

InChI

InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H

InChI Key

OXZRPXMOSXXAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br

Origin of Product

United States

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